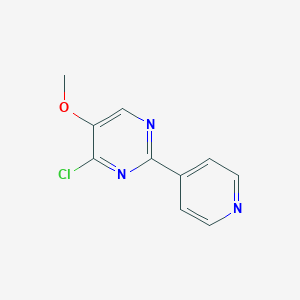
4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine
説明
4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important in various biological processes and are components of several pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization and chloridization reactions. For instance, 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, can be synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a high purity and a yield of about 46% . Similarly, 2-(4-n-Pentyloxylphenyl)-5-chloro-pyrimidines are synthesized through cyclization involving chloroacetic acid as a starting material, with a total yield of 75% . These methods highlight the typical pathways for synthesizing chloro- and methoxy-substituted pyrimidines, which may be applicable to the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, revealing the dihedral angles between the planes of the pyridine ring and its substituents . These techniques are crucial for determining the precise molecular geometry and electronic structure of pyrimidine derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as chloro and methoxy groups. For example, 4-chloro derivatives of thieno[2,3-d]pyrimidine can react with nucleophilic reagents to yield substituted derivatives . Understanding these reactions is essential for the development of new pyrimidine-based compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro and methoxy groups can affect these properties. For instance, the crystal structure analysis of pyrimidine derivatives can reveal intermolecular interactions such as hydrogen bonding, which can impact the compound's stability and solubility . Additionally, the electronic structure obtained from quantum chemical calculations can provide insights into the reactivity of these compounds .
科学的研究の応用
1. Anti-Fibrosis Activity
- Summary of Application: This compound has been used in the design of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against HSC-T6 .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
2. Antifungal Activities
- Summary of Application: Pyrimidine derivatives have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi .
- Methods of Application: Three series of new pyrimidine derivatives were designed and synthesized. All of the new compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
- Results or Outcomes: The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
3. Synthesis of Monastrol
- Summary of Application: This compound has been used in the synthesis of Monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Methods of Application: The synthesis of Monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 .
- Results or Outcomes: The successful synthesis of Monastrol provides a potential chemotherapeutic agent for cancer treatment .
4. Regioselective Synthesis
- Summary of Application: This compound has been used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Methods of Application: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The regioselective synthesis resulted in the formation of new pyrimidine derivatives with potential biological activities .
5. Synthesis of Trisubstituted Pyrimidine Containing Drugs
- Summary of Application: This compound has been used in the synthesis of trisubstituted pyrimidine containing drugs .
- Methods of Application: The synthesis involves the use of various reagents and reaction conditions to achieve the desired trisubstituted pyrimidine structure .
- Results or Outcomes: The successful synthesis of these drugs provides potential therapeutic agents for various diseases .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
4-chloro-5-methoxy-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-2-4-12-5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLSRDFWJSOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564896 | |
| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |
CAS RN |
133661-38-8 | |
| Record name | 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133661-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



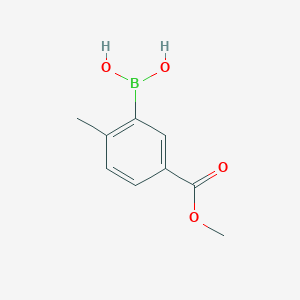
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
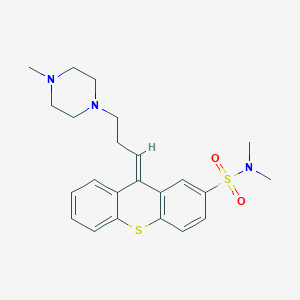
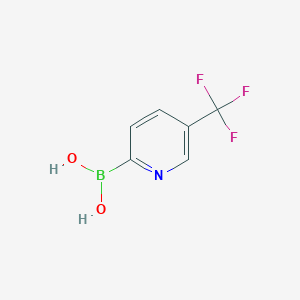
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
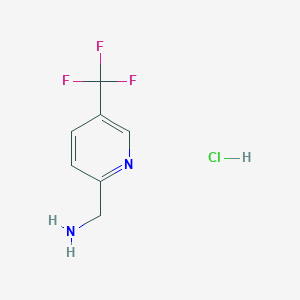
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
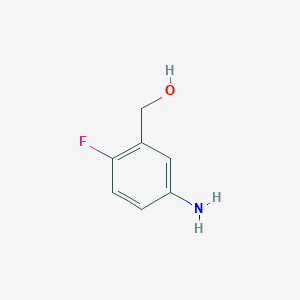
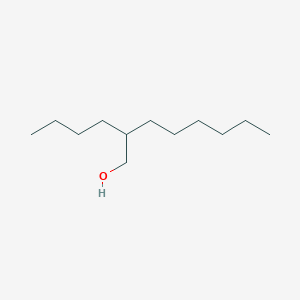
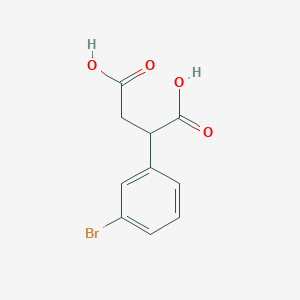

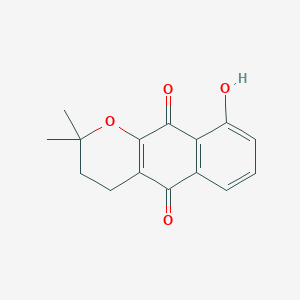
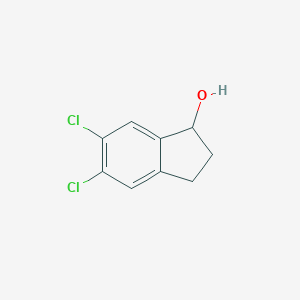
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)